enniatin K1

説明

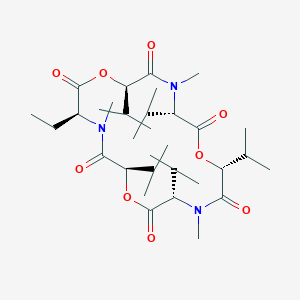

Enniatin K1 is a cyclodepsipeptide, a class of compounds characterized by alternating residues of amino acids and hydroxy acids. It is produced by certain species of the Fusarium fungus. Enniatins, including this compound, are known for their ionophoric properties, which allow them to transport ions across cell membranes. This compound has garnered interest due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic effects .

準備方法

Synthetic Routes and Reaction Conditions: Enniatin K1 is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The enzyme enniatin synthetase catalyzes the formation of the cyclodepsipeptide structure by linking N-methyl amino acids and hydroxy acids in an alternating sequence. The synthesis involves the activation of amino acids by adenylation, followed by thiolation and condensation reactions .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions. The fungus is grown in a nutrient-rich medium, and the this compound is extracted from the culture using organic solvents. The compound is then purified through chromatographic techniques to achieve the desired purity .

化学反応の分析

Types of Reactions: Enniatin K1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can modify the carbonyl groups within the molecule.

Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of different enniatin analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted enniatin derivatives, each with distinct biological activities .

科学的研究の応用

Chemical Applications

Ionophoric Properties

Enniatin K1 is primarily studied for its ionophoric properties. It facilitates the transport of cations across biological membranes, which can significantly influence cellular ion homeostasis. This characteristic makes it a valuable model compound for researchers investigating membrane transport mechanisms and ionophore behavior in biological systems.

Model Compound for Research

Due to its ability to form complexes with metal ions, this compound serves as a model compound in chemical research aimed at understanding ion transport dynamics. Its unique structure allows for specific interactions with cellular targets, making it an essential tool for studying ion channels and transporters.

Biological Applications

Cytotoxic Activity Against Cancer Cells

this compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its mechanism involves disrupting mitochondrial function and inducing apoptosis through interaction with the mitochondrial permeability transition pore. This property positions this compound as a potential candidate for anticancer drug development .

Antifungal and Antibacterial Properties

The compound exhibits significant antifungal and antibacterial activities, making it suitable for applications in agriculture and food preservation. Its effectiveness against pathogenic fungi and bacteria suggests potential uses in developing natural preservatives or treatments for infections .

Medical Applications

Potential Anticancer Drug Development

Research indicates that this compound could be utilized in developing novel anticancer therapies. Studies have shown that it can induce apoptosis in cancer cells, potentially overcoming resistance mechanisms associated with traditional chemotherapeutics. Its interactions with cellular pathways involved in cancer progression are under investigation to better understand its therapeutic potential .

Impact on Ion Homeostasis

this compound's ability to alter intracellular ion concentrations has implications for understanding various diseases linked to ion dysregulation. This aspect is particularly relevant in studies focusing on neurodegenerative diseases where calcium homeostasis is critical .

Industrial Applications

Agricultural Use

The antifungal properties of this compound make it a candidate for agricultural applications, particularly as a biopesticide or fungicide. Its effectiveness against crop pathogens could help reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .

Food Preservation

In the food industry, this compound's antimicrobial activity can be explored for preserving food products against spoilage and contamination by pathogenic microorganisms. This application aligns with increasing consumer demand for natural food preservatives .

Case Studies

作用機序

Enniatin K1 exerts its effects primarily through its ionophoric properties. It forms complexes with metal ions, facilitating their transport across cell membranes. This disrupts ion gradients and affects cellular processes such as mitochondrial function and calcium homeostasis. The compound also interacts with the mitochondrial permeability transition pore, leading to changes in mitochondrial membrane potential and induction of apoptosis in cancer cells .

類似化合物との比較

Enniatin A: Another cyclodepsipeptide with similar ionophoric properties.

Enniatin B: Known for its potent cytotoxic activity.

Beauvericin: A structurally related compound with similar biological activities.

Uniqueness of Enniatin K1: this compound is unique due to its specific amino acid composition and the resulting biological activities. Its distinct structure allows for specific interactions with cellular targets, making it a valuable compound for research and potential therapeutic applications .

特性

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3-ethyl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N3O9/c1-15-21-30(39)42-25(19(8)9)28(37)34(13)23(17(4)5)32(41)44-26(20(10)11)29(38)35(14)22(16(2)3)31(40)43-24(18(6)7)27(36)33(21)12/h16-26H,15H2,1-14H3/t21-,22-,23-,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLNKVVWOKWVJB-LZNKSJHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017977 | |

| Record name | Enniatin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716318-00-2 | |

| Record name | Enniatin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。